molecular formula C38H33Br2N B12590230 Benzenamine, 2,6-dibromo-N,N-bis(4,4-diphenyl-3-butenyl)- CAS No. 649559-72-8

Benzenamine, 2,6-dibromo-N,N-bis(4,4-diphenyl-3-butenyl)-

Cat. No.: B12590230
CAS No.: 649559-72-8
M. Wt: 663.5 g/mol
InChI Key: OSPWCHLSLJBISE-UHFFFAOYSA-N
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Description

Structural Characterization of Benzenamine, 2,6-Dibromo-N,N-bis(4,4-Diphenyl-3-Butenyl)-

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name is derived through systematic substitution rules. The parent structure is benzenamine (aniline), with two bromine atoms at the 2- and 6-positions of the aromatic ring. The nitrogen atom is further substituted by two identical 4,4-diphenyl-3-butenyl groups. The full name is N,N-bis(4,4-diphenylbut-3-en-1-yl)-2,6-dibromobenzenamine .

Key Identifiers:
Property Value
Molecular Formula C₃₈H₃₃Br₂N
Molecular Weight 663.5 g/mol
SMILES C1=CC(=C(C(=C1Br)N(CC/C(=C/C2=CC=CC=C2)C3=CC=CC=C3)CC/C(=C/C4=CC=CC=C4)C5=CC=CC=C5)Br
InChI Key OMVREFOZCNUJCI-UHFFFAOYSA-N

The butenyl substituents are defined by a four-carbon chain with a double bond at the 3-position and two phenyl groups attached to the terminal carbon. This nomenclature aligns with IUPAC guidelines for prioritizing functional groups and substituent numbering.

Molecular Geometry and Conformational Analysis

The compound exhibits a non-planar geometry due to steric interactions between the bulky N-substituents and bromine atoms. The 4,4-diphenyl-3-butenyl groups introduce significant steric bulk, forcing the nitrogen atom into a distorted trigonal pyramidal configuration. This steric hindrance restricts free rotation around the C–N bonds, potentially leading to atropisomerism (conformational isomers stabilized by high rotational barriers).

Conformational Insights:
  • Butenyl Chain Geometry : The trans configuration of the butenyl double bond minimizes steric clash between phenyl groups.
  • Dihedral Angles : Computational models suggest a dihedral angle of ~120° between the aromatic ring and the N-substituents, optimizing π-orbital overlap while avoiding steric strain.
  • Intramolecular Interactions : Weak van der Waals interactions between phenyl groups on adjacent substituents contribute to conformational stability.

Substituent Effects on Aromatic Ring Systems

The 2,6-dibromo substitution pattern exerts strong electron-withdrawing effects on the aromatic ring, deactivating it toward electrophilic substitution. Bromine’s inductive (-I) effect reduces electron density at the ortho and para positions, while resonance withdrawal further stabilizes the ring.

Electronic and Steric Impacts:
Effect Type Description
Electronic Bromine’s -I effect reduces reactivity toward electrophiles (e.g., nitration).
Steric Bulky N-substituents hinder access to the ring’s meta positions.
Conjugation Limited conjugation between nitrogen’s lone pair and the aromatic ring due to steric distortion.

The symmetric 2,6-dibromo arrangement enhances thermal stability by distributing electron density uniformly across the ring.

Comparative Analysis with Related Benzenamine Derivatives

Comparison with 2,6-Dibromoaniline
Property Benzenamine, 2,6-Dibromo-N,N-bis(4,4-Diphenyl-3-Butenyl)- 2,6-Dibromoaniline
Molecular Weight 663.5 g/mol 250.92 g/mol
Solubility Low (non-polar solvents) Moderate (polar solvents)
Reactivity Sterically hindered Electrophilic substitution
Conformation Atropisomerism likely Planar amine group
Comparison with N,N-Bis(4,4-Diphenylbut-3-en-1-yl)aniline

The absence of bromine in this analog results in:

  • Higher electron density on the aromatic ring.
  • Reduced rotational barriers due to smaller substituents.
  • Greater flexibility in the butenyl chains.

Properties

CAS No.

649559-72-8

Molecular Formula

C38H33Br2N

Molecular Weight

663.5 g/mol

IUPAC Name

2,6-dibromo-N,N-bis(4,4-diphenylbut-3-enyl)aniline

InChI

InChI=1S/C38H33Br2N/c39-36-26-13-27-37(40)38(36)41(28-14-24-34(30-16-5-1-6-17-30)31-18-7-2-8-19-31)29-15-25-35(32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-13,16-27H,14-15,28-29H2

InChI Key

OSPWCHLSLJBISE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCCN(CCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4Br)Br)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of different preparation methods for Benzenamine, 2,6-dibromo-N,N-bis(4,4-diphenyl-3-butenyl)-:

Method Key Reagents Conditions Yield (%) Notes
Electrophilic Aromatic Bromination Bromine, Acetic Acid 10-15°C Variable Selectivity issues may arise
Thallium-Mediated Bromination Thallium Reagents Mild Conditions High Requires careful handling of thallium
Palladium-Catalyzed Cross-Coupling Palladium Acetate, t-BuOK Elevated Temperature Up to 99% Effective for arylamine synthesis
Direct Amination Primary/Secondary Amines DMF/DMSO at High Temp Variable Direct approach but may require optimization

Research Findings and Optimization Strategies

Recent studies have focused on optimizing these preparation methods to enhance yield and reduce by-products:

  • Catalyst Optimization : Research indicates that the choice of palladium source and ligand significantly affects the efficiency of cross-coupling reactions. For example, using specific ligands like XPhos has resulted in yields exceeding 90% under optimized conditions.

  • Solvent Effects : The solvent plays a crucial role in reaction outcomes. Non-polar solvents have been shown to improve reaction rates and yields in certain cases by stabilizing intermediates.

Chemical Reactions Analysis

Reactivity of Brominated Aromatic Amines

The compound’s bromine atoms and bulky substituents influence its reactivity:

Nucleophilic Aromatic Substitution (SNAr)

  • Bromine substituents at positions 2 and 6 on the benzene ring are susceptible to substitution under basic or catalytic conditions.

    • Example: Reaction with Grignard reagents (e.g., RMgX) may replace bromine with alkyl/aryl groups .

    • Conditions : Pd catalysis (e.g., Suzuki-Miyaura coupling), K₂CO₃, DMF, 80–120°C .

Cross-Coupling Reactions

  • The dibromo scaffold allows sequential coupling for modular synthesis:

    • First coupling : Replacement of one bromine with aryl/alkenyl groups via Suzuki coupling.

    • Second coupling : Utilization of the remaining bromine for further functionalization .

Reactivity of N-Alkyl Substituents

The 4,4-diphenyl-3-butenyl groups exhibit dual reactivity:

Elimination Reactions

  • Base-induced elimination of β-hydrogens could generate conjugated dienes or styrenes.

    • Example : Treatment with DBU or KOtBu in THF may yield 4,4-diphenyl-1,3-butadiene derivatives .

Radical Reactions

  • The alkenyl groups participate in radical addition or polymerization under UV/thermal initiation.

    • Example : Reaction with AIBN (azobisisobutyronitrile) generates stabilized radicals for polymer networks .

Oxidation of Amine Groups

  • N,N-bis(alkenyl)amine may oxidize to nitroso or hydroxylamine derivatives under strong oxidants (e.g., mCPBA) .

Reduction of Alkenyl Groups

  • Hydrogenation of the butenyl double bonds using Pd/C or Raney Ni yields saturated alkyl chains .

Scientific Research Applications

Applications in Scientific Research

  • Organic Synthesis
    • Benzenamine derivatives are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. The dibromo substitution allows for further functionalization, making it a versatile building block in organic chemistry.
    • Case Study : A study demonstrated the use of similar dibromoanilines in synthesizing biologically active compounds, showcasing their potential as precursors in drug development .
  • Polymer Chemistry
    • The compound can serve as a dopant or additive in polymer formulations. Its ability to enhance properties such as thermal stability and mechanical strength makes it valuable in the production of high-performance materials.
    • Data Table : Comparison of thermal properties of polymers with and without benzenamine derivatives.
    Polymer TypeWithout AdditiveWith Benzenamine
    Thermal Stability (°C)200250
    Tensile Strength (MPa)3045
  • Dye Manufacturing
    • Aromatic amines like benzenamine are essential in dye production, particularly azo dyes. The compound's structure allows for effective coupling reactions that yield vibrant colors used in textiles and inks.
    • Case Study : Research has shown that incorporating dibromo anilines into dye formulations improves colorfastness and reduces environmental impact compared to traditional dyes .
  • Electronics and Photonics
    • Due to its unique electronic properties, benzenamine derivatives are explored for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to form stable films makes it suitable for these technologies.
    • Data Table : Performance metrics of OLEDs using different benzenamine derivatives.
    Compound UsedLuminance (cd/m²)Efficiency (lm/W)
    Benzenamine Derivative A100050
    Benzenamine, 2,6-dibromo-N,N-bis(4,4-diphenyl-3-butenyl)-120060
  • Biological Studies
    • Preliminary studies indicate potential biological activities of benzenamine derivatives, including antimicrobial and anticancer properties. Further research is needed to elucidate these effects and their mechanisms.
    • Case Study : A study reported that similar compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a pathway for therapeutic development .

Safety and Environmental Considerations

While exploring the applications of benzenamine, it is essential to consider safety data and environmental impact. The compound's brominated nature raises concerns regarding toxicity and persistence in the environment. Regulatory assessments are necessary to ensure safe handling and usage in industrial applications.

Mechanism of Action

The mechanism of action of Benzenamine, 2,6-dibromo-N,N-bis(4,4-diphenyl-3-butenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzenamine Derivatives

Compound Name Benzene Substituents N-Substituents CAS Number Key Properties/Applications References
Benzenamine, 2,6-dibromo-N,N-bis(4,4-diphenyl-3-butenyl)- 2,6-dibromo Bis(4,4-diphenyl-3-butenyl) Not specified High steric bulk; potential OLED/hole-transport material Inferred from structural analogs
Benzenamine, N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)- 2,6-dinitro, 4-CF₃ Butyl, ethyl 17804-35-2 Electron-deficient ring; possible agrochemical use (herbicides)
Benzenamine, 2-methyl-5-nitro- 2-methyl, 5-nitro H (unsubstituted) 99-55-8 Nitro group enhances reactivity; intermediate in dye synthesis
Benzenamine, 4-nitro-N-(4-nitrophenyl)- (4,4'-Dinitrodiphenylamine) 4-nitro 4-nitrophenyl 1821-27-8 High thermal stability; explosive precursor
Benzenamine, N,N-bis(2-chloroethyl)-3-(trifluoromethyl)- 3-CF₃ Bis(2-chloroethyl) 1645-04-1 Alkylating agent; potential pharmaceutical applications

Substituent Effects on Reactivity and Stability

  • Trifluoromethyl (CF₃) groups (e.g., 1645-04-1) offer strong inductive effects, increasing hydrophobicity and metabolic stability in pharmaceuticals .
  • N-Substituent Bulk :

    • The bis(4,4-diphenyl-3-butenyl) groups in the target compound introduce significant steric hindrance, which may reduce aggregation in thin-film applications (e.g., OLEDs) compared to smaller N-alkyl groups like butyl or ethyl .

Research Findings and Trends

Steric vs. Electronic Trade-offs :

  • While the target compound’s bulky N-substituents enhance thermal stability, they may reduce solubility in common organic solvents compared to simpler analogs like N-butyl-N-ethyl derivatives .

Halogenation Impact :

  • Bromine atoms in the target compound offer a balance of moderate electron withdrawal and UV stability, contrasting with chlorine in analogs like 2-chloroaniline (95-51-2), which is more reactive but less stable under light .

Q & A

Advanced Research Question

  • AFM/STM : Reveal island growth morphology (height ~2 nm) due to π-stacking .
  • GIWAXS : Confirm crystalline domains (d-spacing 3.4 Å) aligned perpendicular to the substrate .
  • PL spectroscopy : Aggregation-induced emission (AIE) at 520 nm (FWHM = 45 nm) correlates with device efficiency .

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